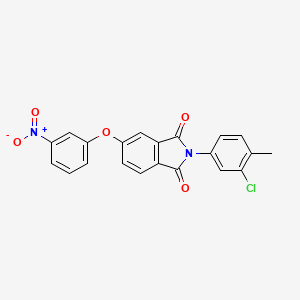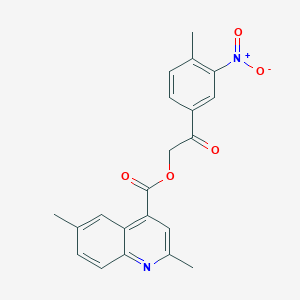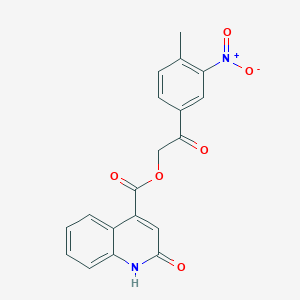
2-(4-chlorophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-(4-chlorophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the family of isoindoline-1,3-dione derivatives. It is a yellow powder that is soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. This compound has attracted significant research interest due to its potential applications in the fields of medicine and agriculture.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in the fields of medicine and agriculture. In medicine, this compound has been shown to have anticancer, antifungal, and antibacterial properties. It has been found to inhibit the growth of various cancer cell lines such as breast, colon, and lung cancer cells. In agriculture, this compound has been shown to have herbicidal and insecticidal properties. It has been found to be effective against various weeds and pests.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as topoisomerase II and DNA gyrase. These enzymes are essential for DNA replication and cell division. Inhibition of these enzymes leads to cell death and inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. In vivo studies have shown that this compound can inhibit the growth of tumors in mice. However, the toxicity of this compound to normal cells and tissues is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-chlorophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in lab experiments is its potency against cancer cells and various pests. This makes it a promising candidate for the development of new drugs and pesticides. However, the toxicity of this compound to normal cells and tissues is a major limitation. Further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are many future directions for the research on 2-(4-chlorophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One possible direction is the development of new drugs and pesticides based on this compound. Another direction is the study of the toxicity of this compound to normal cells and tissues. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, the mechanism of action of this compound needs to be fully understood to facilitate the development of new drugs and pesticides.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O5/c21-12-4-6-13(7-5-12)22-19(24)17-9-8-16(11-18(17)20(22)25)28-15-3-1-2-14(10-15)23(26)27/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVRRJAWWRREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)nicotinamide](/img/structure/B3675107.png)

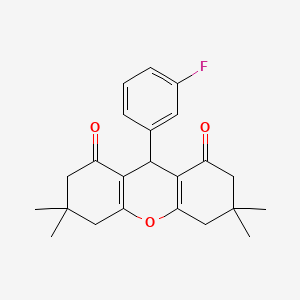
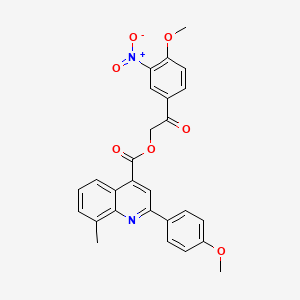
![4-methyl-1-[4-(phenylethynyl)benzoyl]piperidine](/img/structure/B3675132.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3675136.png)

![8-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]quinoline](/img/structure/B3675141.png)
![dimethyl 1-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3675145.png)
![2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3675158.png)
